molecular formula C21H22FN3O5S B3400884 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1040669-83-7

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3400884
CAS No.: 1040669-83-7
M. Wt: 447.5 g/mol
InChI Key: KKZSFEIUJNBVBR-UHFFFAOYSA-N
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Description

N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group and a propyl linker connected to a 3,4-dimethoxybenzenesulfonamide moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is functionalized at the 3-position with a fluorinated aromatic group, which may enhance metabolic stability and binding affinity in biological systems. The sulfonamide group, a common pharmacophore in medicinal chemistry, contributes to hydrogen bonding and electrostatic interactions with target proteins, such as kinases or enzymes .

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-29-19-10-8-17(14-20(19)30-2)31(27,28)23-12-3-13-25-21(26)11-9-18(24-25)15-4-6-16(22)7-5-15/h4-11,14,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZSFEIUJNBVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C19H22FN4O2S
Molecular Weight: 380.47 g/mol
CAS Number: 922994-01-2

The compound features a complex structure that includes a fluorophenyl group and a pyridazinone core, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression.
  • Induction of Apoptosis: Studies indicate that the compound can promote apoptosis in cancer cells, leading to reduced tumor growth.
  • Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound exhibited an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Cell LineIC50 (μM)Treatment Comparison
HepG21.30SAHA: 17.25
MDA-MB-2312.00SAHA: 15.00

Mechanistic Studies

  • Apoptosis Induction: Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in HepG2 cells, with rates rising from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM) .
  • Cell Cycle Analysis: The compound significantly increased the percentage of cells in the G2/M phase from 18.84% to 59.36% when treated with increasing concentrations (0.125 μM to 0.5 μM), suggesting its role in cell cycle regulation .

Other Biological Activities

Beyond its antitumor properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities, although further investigations are required to substantiate these claims.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide with structurally analogous sulfonamide derivatives from patent literature (e.g., ).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound (Target) Pyridazine 4-Fluorophenyl, propyl linker, 3,4-dimethoxybenzenesulfonamide ~449.5 (estimated) Not reported Pyridazine core; dual methoxy groups; fluorine at para position
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromenone, ethyl linker, N-isopropylsulfonamide, 3-fluorophenyl 616.9 211–214 Chromenone-pyrazolopyrimidine hybrid; dual fluorine substituents
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromenone, ethyl linker, N-cyclopropylsulfonamide, 3-fluorophenyl ~607 (estimated) Not reported Cyclopropyl substitution; potential for improved metabolic stability

Key Comparative Insights:

Core Heterocycles: The target compound employs a pyridazine core, whereas analogs in use a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone ring.

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to the 3-fluorophenyl group in analogs. The latter’s chromenone moiety introduces additional hydrogen-bonding capacity via the ketone oxygen. The 3,4-dimethoxybenzenesulfonamide group in the target compound contrasts with N-isopropyl or N-cyclopropyl sulfonamide substituents in analogs. Methoxy groups can improve membrane permeability but may increase metabolic oxidation risk compared to alkylated sulfonamides .

Physicochemical Properties: The target compound’s estimated molecular weight (~449.5 g/mol) is significantly lower than the analogs (~607–617 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability. The absence of melting point data for the target compound limits direct comparisons, but the higher melting point (211–214°C) of the analog indicates strong crystalline packing, possibly due to its chromenone-pyrazolopyrimidine core .

Biological Implications: While compounds are likely kinase inhibitors (given their pyrazolopyrimidine-chromenone structure), the target’s pyridazine core may target different enzymes or receptors. Fluorine and sulfonamide groups in both structures suggest shared applications in oncology or inflammation.

Research Findings and Limitations

  • Structural Optimization: The analogs demonstrate that minor substituent changes (e.g., isopropyl vs. cyclopropyl) can modulate solubility and target affinity. Similar strategies could apply to the target compound.
  • Data Gaps : Biological activity and pharmacokinetic data for the target compound are absent in public literature, limiting actionable comparisons. Further studies are required to assess its potency, selectivity, and metabolic profile.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyridazinone core via cyclization of precursor hydrazines with diketones or via condensation reactions under acidic/basic conditions.
  • Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3: Propyl linker attachment using alkylation or Mitsunobu reactions.
  • Step 4: Sulfonamide coupling via reaction of the amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride. Optimization: Reaction conditions (temperature: 60–100°C; solvent: DMF or THF; catalyst: Pd for coupling) must be carefully controlled to maximize yield (reported 45–65%) and purity .

Table 1: Common Reaction Conditions

StepSolventCatalystTemperatureYield Range
CyclizationEthanolHClReflux50–60%
CouplingTHFPd(PPh₃)₄80°C45–55%
SulfonylationDCMTEART60–70%

Q. How is the compound characterized, and what analytical techniques are critical?

  • Structural Confirmation: NMR (¹H, ¹³C, and 2D-COSY for connectivity) and HRMS for molecular ion validation.
  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
  • Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation .

Q. What are the primary functional groups influencing its reactivity?

The pyridazinone ring (hydrogen-bond acceptor), sulfonamide (hydrogen-bond donor), and 4-fluorophenyl group (electron-withdrawing) dominate reactivity. These groups enable interactions with biological targets (e.g., enzymes) and influence solubility (logP ~2.8) .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition potency be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5–5 µM in kinase assays) may arise from:

  • Assay Conditions: Variations in pH, ionic strength, or ATP concentration.
  • Protein Conformation: Target enzymes in different activation states. Resolution: Standardize assays using recombinant proteins, control co-factors (e.g., Mg²⁺), and validate with orthogonal methods (SPR, ITC) .

Q. What strategies optimize bioavailability given its poor aqueous solubility?

  • Formulation: Use co-solvents (PEG 400) or lipid-based nanoemulsions.
  • Structural Modifications: Introduce polar groups (e.g., hydroxyls) on the 3,4-dimethoxybenzene moiety without disrupting target binding (SAR-guided design).
  • Prodrug Approach: Esterification of the sulfonamide to enhance membrane permeability .

Q. How do electronic effects of the 4-fluorophenyl group impact binding affinity?

Computational studies (DFT, molecular docking) reveal:

  • The fluorine atom enhances electronegativity, strengthening π-π stacking with aromatic residues (e.g., Tyr in kinases).
  • Contradiction: Fluorine’s inductive effect may reduce basicity of adjacent amines, altering protonation states. Validate via pH-dependent binding assays .

Table 2: Fluorine Substituent Effects

SubstituentBinding ΔG (kcal/mol)Solubility (mg/mL)
-H-8.20.12
-F-9.50.09
-Cl-8.90.05

Q. What mechanisms explain its instability under acidic conditions?

  • Degradation Pathways: Protonation of the pyridazinone carbonyl (pKa ~3.5) leads to ring-opening.
  • Mitigation: Buffer formulations (pH 6–7) or structural rigidification (e.g., methyl groups at C-5) stabilize the core .

Methodological Recommendations

  • Data Reproducibility: Document solvent lot numbers and enzyme batches to control variability .
  • Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to harmonize disparate biological data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3,4-dimethoxybenzenesulfonamide

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